molecular formula C13H17FO2 B7865634 1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone

1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone

Cat. No.: B7865634
M. Wt: 224.27 g/mol
InChI Key: YZOJGVWVNRKADJ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(pentyloxy)phenyl)ethanone is an organic compound belonging to the ketone family. This molecule is characterized by the presence of a fluoro-substituted phenyl ring and a pentyloxy side chain, conferring unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the Friedel-Crafts acylation of 3-fluoro-4-(pentyloxy)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield.

Industrial Production Methods: On an industrial scale, continuous flow reactors might be employed to achieve consistent product quality. Optimizing parameters such as temperature, pressure, and reactant ratios ensures efficient production.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidative products.

  • Reduction: It can be reduced to yield alcohols or other reduction products.

  • Substitution: Halogen or alkyl substitution reactions are feasible.

Common Reagents and Conditions:

  • Oxidation Reagents: KMnO4, CrO3.

  • Reduction Reagents: NaBH4, LiAlH4.

  • Substitution Reagents: Halogens, alkyl halides.

Major Products:

  • Oxidation yields carboxylic acids.

  • Reduction yields alcohols.

  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

This compound has shown versatility in:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Studied for its potential biochemical interactions.

  • Medicine: Investigated for pharmacological properties.

  • Industry: Utilized in the creation of specialty chemicals and materials.

Mechanism of Action

Compared to 1-(3-chloro-4-(pentyloxy)phenyl)ethanone, the fluoro compound displays distinct reactivity and interactions. The presence of a fluoro group instead of a chloro group influences the electronic properties, making it more reactive in nucleophilic substitution reactions.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-(pentyloxy)phenyl)ethanone

  • 1-(3-Bromo-4-(pentyloxy)phenyl)ethanone

The compound's unique structural features offer diverse applications and reactivity, distinguishing it within the ketone family.

Properties

IUPAC Name

1-(3-fluoro-4-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOJGVWVNRKADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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